REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][CH:11]=1.FC1C=CC(C(C2C=CC(C(F)(F)F)=CC=2)O)=CC=1>>[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]([C:2]2[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=2)[OH:15])=[CH:12][CH:11]=1
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Name
|
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)F
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Name
|
|
Quantity
|
5.78 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)C(F)(F)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The title compound was prepared
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Name
|
|
Type
|
product
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Smiles
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ClC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |